1-甲基哌嗪-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methylpiperazine-2-carboxylic acid is a heterocyclic diamine used as a versatile building block and intermediate in organic synthesis . It is not intended for human or veterinary use, but for research use only.

Synthesis Analysis

The synthesis of 1-Methylpiperazine involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .

Molecular Structure Analysis

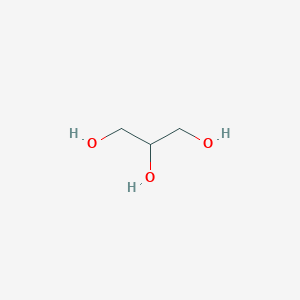

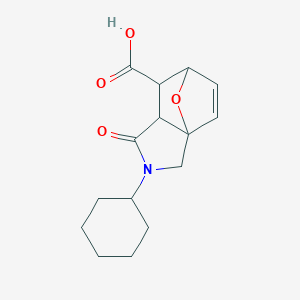

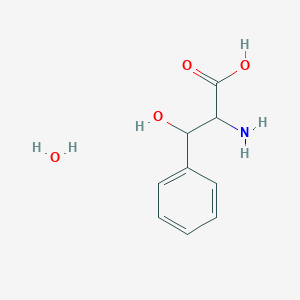

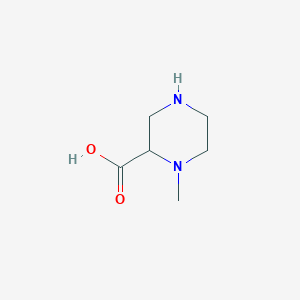

The molecular formula of 1-Methylpiperazine-2-carboxylic acid is C6H12N2O2 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

1-Methylpiperazine participates in various chemical reactions such as alkylation, acylation, and substitution . It also involves in the synthesis of piperazine derivatives, published in 2015–2020 .

Physical And Chemical Properties Analysis

1-Methylpiperazine is a colorless liquid with a distinctive amine odor. It is soluble in water and common organic solvents . The density and viscosity of 1-Methylpiperazine solution have been studied for the temperature range of 298.15 to 348.15 K .

科学研究应用

Organic Synthesis

Carboxylic acids, such as 1-Methylpiperazine-2-carboxylic acid, play a key role in organic synthesis . They can participate in a variety of organic reactions, including substitution, elimination, and oxidation . They can be used to obtain small molecules and macromolecules .

Nanotechnology

In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .

Polymer Science

Carboxylic acids have applications in polymer science, where they can be used as monomers, additives, and catalysts . They can be used in the production of synthetic or natural polymers .

Drug Synthesis

1-Methylpiperazine-2-carboxylic acid can be used in the synthesis of new amides . These amides can be synthesized by reactions of 1-methylpiperazine with various reagents . These new amides could potentially have applications in medicinal chemistry .

Pharmacology

The nitrogen atom sites in piperazines serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability . This makes 1-Methylpiperazine-2-carboxylic acid a potential candidate for improving the pharmacological and pharmacokinetic profiles of drug candidates .

Surface Modification

Carboxylic acids can be used for the surface modification of nanoparticles and nanostructures such as carbon nanotubes and graphene . This can help in the production of polymer nanomaterials .

安全和危害

1-Methylpiperazine can cause corrosive injuries to both the skin and respiratory tract. It is harmful by inhalation and skin absorption . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and has several hazard statements including flammable liquid and vapor, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and harmful if swallowed, in contact with skin or if inhaled .

未来方向

1-Methylpiperazine and its derivatives have wide applications in the pharmaceutical industry, corrosion inhibition in industrial settings, and as a mimic template in the preparation of molecularly imprinted microspheres . The recent methods for the synthesis of piperazine derivatives, published in 2015–2020, provide a promising future direction .

作用机制

Target of Action

1-Methylpiperazine-2-carboxylic acid is a derivative of piperazine, a class of compounds known for their wide range of biological and pharmaceutical activity . Piperazine derivatives are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .

Mode of Action

It’s worth noting that piperazine derivatives interact with their targets in various ways, depending on their specific chemical structure .

Biochemical Pathways

Piperazine derivatives are known to influence a wide range of biological and pharmaceutical activities .

Pharmacokinetics

The compound’s molecular formula is c6h12n2o2, and it has a molecular weight of 14417 . Its boiling point is 285.6±35.0°C at 760 mmHg , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Action Environment

It’s worth noting that the compound should be stored in a dark place at 2-8°c to maintain its stability .

属性

IUPAC Name |

1-methylpiperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOAGJXNPXLMGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627352 |

Source

|

| Record name | 1-Methylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246609-06-2 |

Source

|

| Record name | 1-Methylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。